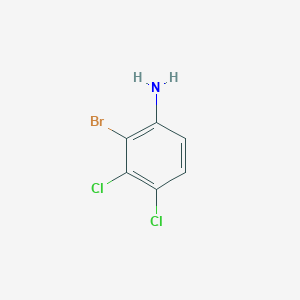

2-Bromo-3,4-dichloroaniline

Overview

Description

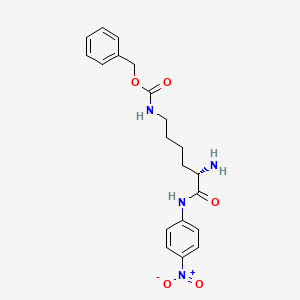

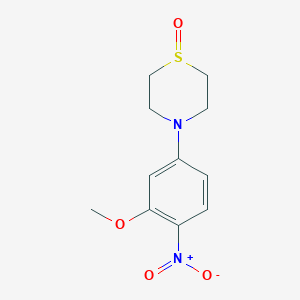

2-Bromo-3,4-dichloroaniline is a bromo and dichloro substituted aniline . It has the molecular formula C6H4BrCl2N .

Synthesis Analysis

The synthesis of 2-Bromo-3,4-dichloroaniline involves multiple steps. For instance, 2-Bromo-4,6-dichloroaniline can be prepared from 2,4-dichloroacetanilide via deprotection, followed by bromination with NBS (N -bromosuccinimide) .Molecular Structure Analysis

The molecular structure of 2-Bromo-3,4-dichloroaniline consists of a benzene ring with bromine and chlorine substituents, and an amine group .Chemical Reactions Analysis

2-Bromo-3,4-dichloroaniline can undergo various chemical reactions. For example, it can react with Pd(OAc)2, PPh3, potassium furan-2-yltrifluoroborate, and K2CO3 to yield N-allyl-2,4-dichloro-6-(furan-2-yl)aniline .Physical And Chemical Properties Analysis

The molecular weight of 2-Bromo-3,4-dichloroaniline is 240.91 . Other physical and chemical properties such as density, boiling point, and melting point are not available in the current resources .Scientific Research Applications

Halogenated Aniline Derivatives

- Structural Analysis : Compounds like 2,4-dibromo-6-chloroaniline have been structurally analyzed, revealing that they form infinite chains via hydrogen bonds, which could be significant for understanding molecular interactions in materials science (Ferguson et al., 1998).

Nephrotoxicity of Haloanilines

- Toxicity Studies : Research on haloanilines, including derivatives of dichloroaniline, focuses on their nephrotoxic effects, providing insight into the environmental and health impacts of these compounds (Hong et al., 2000).

Antimicrobial Properties

- Antibacterial Activities : Certain derivatives of dichloroaniline have been found to exhibit strong antibacterial activities, particularly against Staphylococcus aureus, indicating potential applications in developing new antimicrobial agents (Kimura et al., 1962).

Bioremediation

- Environmental Dehalogenation : Chloroaniline-based compounds, including dichloroanilines, can be biologically dehalogenated in polluted aquifers, suggesting methods for bioremediation of environments contaminated with these chemicals (Kuhn & Suflita, 1989).

Environmental Toxicity

- Toxicity Evaluation : Studies on the toxicity of compounds like 3,4-dichloroaniline to aquatic organisms provide insights into the ecological impact of these chemicals, which is critical for environmental protection (Guilhermino et al., 1994).

Algal Biodegradation

- Algal Removal of Pollutants : Research shows that green algae, like Chlorella pyrenoidosa, can degrade and remove dichloroaniline from water, highlighting the potential of algae in treating water contaminated with industrial pollutants (Wang, Poon, & Cai, 2012).

Monitoring Environmental Contaminants

- Water Quality Monitoring : Studies on the occurrence of aromatic amines, including dichloroanilines, in rivers demonstrate the importance of monitoring water quality to assess environmental pollution (Wegman & Korte, 1981).

Bromination Kinetics

- Chemical Reactions : Research on the bromination of dichloroanilines provides valuable data on reaction kinetics, which is essential for chemical synthesis and industrial applications (Bell & De Maria, 1969).

Soil Sorption Studies

- Soil Interaction Studies : Understanding the sorption of compounds like dichloroaniline on soils, and how it is influenced by dissolved organic carbon, is vital for assessing the environmental fate of these chemicals (González-Pradas et al., 2005).

Contaminant Identification

- Contaminant Analysis : Identification of contaminants like 2-bromo-tetrachloroaniline in color additives demonstrates the importance of analytical chemistry in ensuring product safety (Weisz & Andrzejewski, 2003).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds such as 3,4-dichloroaniline have been shown to interact with various enzymes and proteins in the body .

Mode of Action

It is likely that the compound interacts with its targets through electrophilic substitution reactions, given its structural similarity to other aniline derivatives .

Biochemical Pathways

Research on 3,4-dichloroaniline, a similar compound, has shown that it can be metabolized by green algae, resulting in less toxic metabolites . This suggests that 2-Bromo-3,4-dichloroaniline may also be metabolized in a similar manner, potentially affecting pathways related to xenobiotic metabolism.

Result of Action

Studies on 3,4-dichloroaniline have shown that it can induce fatty liver in zebrafish larvae, suggesting that 2-bromo-3,4-dichloroaniline may have similar effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3,4-dichloroaniline. For example, the presence of other chemicals in the environment can affect the compound’s reactivity and degradation. Additionally, factors such as pH, temperature, and light exposure can influence the compound’s stability .

properties

IUPAC Name |

2-bromo-3,4-dichloroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-5-4(10)2-1-3(8)6(5)9/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUYELJDMIVIDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3,4-dichloroaniline | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

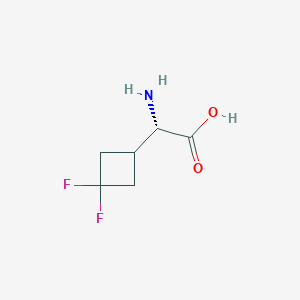

![(3R,3AR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95%](/img/structure/B6306642.png)

![t-Butyl N-{2-[4-methoxy-3-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate](/img/structure/B6306660.png)

![t-Butyl N-{2-[4-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate](/img/structure/B6306665.png)

![5-[trans-2-(t-Butoxycarbonylamino)cyclopropyl]thiophene-2-carboxylic acid](/img/structure/B6306679.png)

![{1-[(t-Butoxy)carbonyl]piperidin-4-yl}methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B6306680.png)

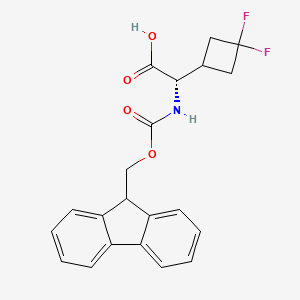

![Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate](/img/structure/B6306691.png)